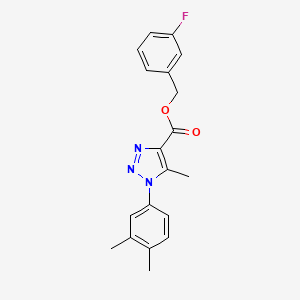

(3-fluorophenyl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

This compound is a triazole-based derivative characterized by a 1,2,3-triazole core substituted at positions 1, 4, and 4. The 1-position is occupied by a 3,4-dimethylphenyl group, the 4-position by a carboxylate ester [(3-fluorophenyl)methyl], and the 5-position by a methyl group.

Properties

IUPAC Name |

(3-fluorophenyl)methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c1-12-7-8-17(9-13(12)2)23-14(3)18(21-22-23)19(24)25-11-15-5-4-6-16(20)10-15/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPOONNPYNWJDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which forms the triazole ring. The reaction involves the following steps:

Preparation of Azide Intermediate: The synthesis begins with the preparation of an azide intermediate from the corresponding amine. This is achieved by reacting the amine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).

Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst (CuSO4 and sodium ascorbate) to form the triazole ring. This step is carried out under mild conditions, typically at room temperature.

Esterification: The final step involves the esterification of the triazole ring with (3-fluorophenyl)methyl chloroformate to yield the desired compound.

Industrial Production Methods

Industrial production of (3-fluorophenyl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methyl groups on the phenyl rings, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

(3-fluorophenyl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical agent. The triazole ring is a common motif in many drugs, and this compound may exhibit similar pharmacological properties.

Industry: Used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, potentially inhibiting their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparison of Corrosion Inhibition Efficiency

| Compound | Substrate | Medium | Inhibition Efficiency | Reference |

|---|---|---|---|---|

| Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | Aluminum alloy | 1 M HCl | 90% | |

| Target Compound | Not reported | – | – | – |

Table 2: Photophysical Properties of Triazole-Based Coordination Complexes

Biological Activity

(3-fluorophenyl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the triazole class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The triazole ring is a common motif in various pharmacologically active compounds, making this derivative a subject of interest in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of the compound is , characterized by a triazole ring linked to various aromatic groups. The synthesis typically involves a multi-step process, including the Huisgen 1,3-dipolar cycloaddition reaction, which forms the triazole ring through the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. In studies involving related triazole derivatives, several have shown effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of cellular processes or inhibition of specific enzymes critical for microbial survival.

Anticancer Activity

The anticancer potential of (3-fluorophenyl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been explored through various in vitro studies. Compounds with similar structures have demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance, related triazole derivatives have shown IC50 values in the low micromolar range, indicating potent activity .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the triazole ring can interact with specific molecular targets within cells. This interaction may involve:

- Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis in cancer cells.

- Receptor Binding : Potential binding to receptors involved in cell signaling pathways may alter cellular responses leading to apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

- Anticancer Study : A study synthesized various 1,2,3-triazole derivatives and evaluated their anticancer properties. Compounds demonstrated IC50 values ranging from 1.1 μM to 4.24 μM against multiple cancer cell lines. The best-performing derivative exhibited superior activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of triazole derivatives against E. coli and S. aureus. Results indicated that certain derivatives inhibited bacterial growth effectively, supporting their potential use as antimicrobial agents .

Data Table: Summary of Biological Activities

Q & A

(Basic) What are the key considerations for optimizing the synthesis of (3-fluorophenyl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

Methodological Answer:

Synthesis optimization should focus on:

- Reaction Conditions: Adjusting temperature (e.g., 60–80°C for cyclization steps) and solvent polarity (e.g., DMF or THF) to enhance yield .

- Catalysts: Using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, as seen in analogous triazole derivatives .

- Purification: Employing column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product .

- Analytical Validation: Confirm structural integrity via H/C NMR and HPLC-MS (>95% purity) .

(Basic) Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Assign H and C signals to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., weak C–H···F interactions stabilizing the lattice) .

- FT-IR: Confirm carbonyl (C=O) stretching vibrations near 1700 cm and triazole ring vibrations .

(Basic) How can researchers address solubility limitations during bioactivity assays?

Methodological Answer:

- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents to enhance aqueous solubility without denaturing proteins .

- Derivatization: Introduce polar groups (e.g., hydroxyl or amine) to the carboxylate moiety to improve hydrophilicity, as demonstrated in triazole analogs .

(Advanced) What strategies are effective for identifying biological targets or enzyme interactions?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Screen against kinase or protease libraries to detect binding affinities (KD values) .

- Molecular Docking: Use AutoDock Vina to model interactions with active sites (e.g., COX-2 or cytochrome P450 enzymes) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme binding .

(Advanced) How to design environmental fate studies for this compound?

Methodological Answer:

- OECD Guidelines: Follow Test No. 307 (soil biodegradation) and 309 (water/sediment systems) to assess persistence .

- LC-MS/MS Analysis: Monitor degradation products (e.g., hydrolyzed carboxylate or fluorophenyl fragments) in biotic/abiotic matrices .

- Ecotoxicity Testing: Use Daphnia magna or algal growth inhibition assays to evaluate acute/chronic effects .

(Advanced) What methodologies are recommended for studying polymorphic forms?

Methodological Answer:

- PXRD and DSC: Compare diffraction patterns and melting points to identify polymorphs .

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., π-π stacking of aromatic rings) to explain stability differences .

(Advanced) How to parameterize DFT models for electronic structure analysis?

Methodological Answer:

- Basis Sets: Use B3LYP/6-311++G(d,p) for geometry optimization and frontier orbital analysis .

- NBO Analysis: Examine hyperconjugative interactions (e.g., lone pair→σ* in triazole rings) to explain reactivity .

- TD-DFT: Simulate UV-Vis spectra (λmax) and compare with experimental data .

(Advanced) How to resolve contradictions in bioactivity data across assays?

Methodological Answer:

- Assay Validation: Ensure consistency in buffer pH, temperature, and enzyme concentrations .

- Meta-analysis: Apply statistical tools (e.g., PCA) to identify confounding variables (e.g., solvent interference) .

(Advanced) What approaches mitigate discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma protein binding and metabolic stability (e.g., microsomal half-life) to refine dosing .

- Pro-drug Design: Modify the carboxylate group to enhance bioavailability, as seen in fluorophenyl-triazole derivatives .

(Advanced) How to conduct structure-activity relationship (SAR) studies systematically?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.